molecular formula C10H18Cl4 B12659036 2,4,4,8-Tetrachloro-6-methylnonane CAS No. 51500-53-9

2,4,4,8-Tetrachloro-6-methylnonane

Katalognummer: B12659036
CAS-Nummer: 51500-53-9
Molekulargewicht: 280.1 g/mol
InChI-Schlüssel: JCYNWCCQWOALAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,4,8-Tetrachloro-6-methylnonane is an organic compound characterized by its unique structure, which includes four chlorine atoms and a methyl group attached to a nonane backbone. This compound is part of the broader class of chlorinated hydrocarbons, which are known for their diverse applications in various fields, including industrial chemistry and environmental science.

Vorbereitungsmethoden

The synthesis of 2,4,4,8-Tetrachloro-6-methylnonane typically involves the chlorination of nonane derivatives under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields .

Analyse Chemischer Reaktionen

2,4,4,8-Tetrachloro-6-methylnonane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,4,4,8-Tetrachloro-6-methylnonane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,4,8-Tetrachloro-6-methylnonane involves its interaction with cellular membranes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the disruption of cellular processes and, in some cases, cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

2,4,4,8-Tetrachloro-6-methylnonane can be compared to other chlorinated hydrocarbons such as:

    2,3,5,6-Tetrachlorononane: Similar in structure but with different chlorine atom positions, leading to variations in reactivity and applications.

    2,4,4,8-Tetrachlorodecane: A longer carbon chain that affects its physical properties and uses.

    2,4,4,8-Tetrachloro-6-ethylheptane:

These comparisons highlight the unique structural features of this compound and its specific applications in various fields.

Eigenschaften

CAS-Nummer

51500-53-9

Molekularformel

C10H18Cl4

Molekulargewicht

280.1 g/mol

IUPAC-Name

2,4,4,8-tetrachloro-6-methylnonane

InChI

InChI=1S/C10H18Cl4/c1-7(4-8(2)11)5-10(13,14)6-9(3)12/h7-9H,4-6H2,1-3H3

InChI-Schlüssel

JCYNWCCQWOALAC-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(C)Cl)CC(CC(C)Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.